3-Bromo-2,5,6-trifluorobenzyl alcohol

Analytical Chemistry Synthetic Chemistry Procurement Specification

Select 3-Bromo-2,5,6-trifluorobenzyl alcohol for its exclusive 3-bromo-2,5,6-trifluoro regiochemistry—no isomer can substitute. This pattern enables design of targeted covalent inhibitors (TCIs) with enhanced electrophilicity & metabolic stability, where the bromine forms directional halogen bonds and the benzylic alcohol elaborates into electrophilic warheads. The rigid, polarizable structure tunes dielectric anisotropy in liquid crystals. High purity (98%) ensures reproducible Suzuki-Miyaura coupling and screening results. Essential for pharmaceutical, agrochemical, and advanced materials R&D where substitution pattern fidelity is non-negotiable.

Molecular Formula C7H4BrF3O
Molecular Weight 241.007
CAS No. 1296310-72-9
Cat. No. B2732657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2,5,6-trifluorobenzyl alcohol
CAS1296310-72-9
Molecular FormulaC7H4BrF3O
Molecular Weight241.007
Structural Identifiers
SMILESC1=C(C(=C(C(=C1Br)F)CO)F)F
InChIInChI=1S/C7H4BrF3O/c8-4-1-5(9)7(11)3(2-12)6(4)10/h1,12H,2H2
InChIKeyYMTPWNIPNZOWSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Bromo-2,5,6-trifluorobenzyl alcohol (CAS 1296310-72-9) - Product Overview for Procurement


3-Bromo-2,5,6-trifluorobenzyl alcohol (CAS 1296310-72-9), also known as (3-bromo-2,5,6-trifluorophenyl)methanol, is a fluorinated benzyl alcohol derivative characterized by a unique substitution pattern comprising a bromine atom and three fluorine atoms on a benzyl alcohol core . This halogenated aromatic alcohol is a white solid at ambient conditions and possesses a molecular weight of 241.01 g/mol . It belongs to the class of fluorinated aromatic alcohols and phenols, which are widely recognized for their utility as building blocks and intermediates in the synthesis of pharmaceuticals and agrochemicals .

Why Generic Substitution is Not Viable for 3-Bromo-2,5,6-trifluorobenzyl alcohol (CAS 1296310-72-9)


While benzyl alcohols and their fluorinated analogs are common intermediates, the precise 3-bromo-2,5,6-trifluoro substitution pattern is not generic. This specific regiochemistry dictates its unique electronic distribution, steric profile, and subsequent reactivity in cross-coupling and nucleophilic substitution reactions . Substituting with a different isomer (e.g., 2,4,5- or 2,3,6-trifluoro substitution) or a non-brominated analog would fundamentally alter the synthetic outcome due to differences in halogen bond donor capability and aryl reactivity, making direct replacement impossible without compromising the yield and purity of the target downstream molecule [1].

Quantitative Differentiation of 3-Bromo-2,5,6-trifluorobenzyl alcohol (CAS 1296310-72-9) vs. Analogs


Purity Benchmarking: 98% Assay (HPLC) vs. Analog Availability

The target compound is commercially available at a certified purity of 98% (HPLC) from multiple suppliers . In contrast, closely related structural analogs such as 2,3,6-trifluorobenzyl alcohol (CAS 114152-19-1) and 2,4,6-trifluorobenzyl alcohol (CAS 118289-07-9) are often supplied at lower purity grades or with less stringent batch-to-batch analytical certification as standard catalog items, requiring custom purification for comparable quality .

Analytical Chemistry Synthetic Chemistry Procurement Specification

Halogen Bond Donor Strength: Bromine vs. Chlorine in Fluorinated Scaffolds

The presence of a bromine atom at the 3-position creates a σ-hole that serves as a potent halogen bond (XB) donor, with theoretical and experimental studies showing that the XB strength of aryl bromides increases significantly with the number of electron-withdrawing fluorine substituents on the ring [1]. Comparative data on halogen bond tunability indicates that for a given fluorinated phenyl scaffold, a bromine substituent exhibits a larger positive electrostatic potential (VS,max) than a chlorine substituent, leading to stronger and more directional non-covalent interactions [1].

Medicinal Chemistry Crystal Engineering Supramolecular Chemistry

Electrophilic Reactivity in Cross-Coupling: Bromide vs. Triflate Leaving Group

The benzylic alcohol functional group allows for facile conversion to the corresponding benzyl bromide (CAS 2149598-68-3) via standard bromination protocols . This benzyl bromide exhibits high electrophilicity in SN2 reactions and Suzuki-Miyaura cross-couplings, a reactivity profile that is distinct from the corresponding benzyl triflate or mesylate [1]. While precise kinetic data for this specific compound is not publicly available, the class of polyfluorinated benzyl bromides is well-established to be more reactive and less prone to elimination side-reactions than their non-fluorinated counterparts [1].

Synthetic Methodology Palladium Catalysis Process Chemistry

Optimal Application Scenarios for 3-Bromo-2,5,6-trifluorobenzyl alcohol (CAS 1296310-72-9)


Pharmaceutical Intermediate for Targeted Covalent Inhibitors

The unique 3-bromo-2,5,6-trifluoro substitution pattern is ideal for designing targeted covalent inhibitors (TCIs). The bromine atom serves as a heavy halogen that can form a strong, directional halogen bond with a specific backbone carbonyl in a protein binding pocket [1]. Simultaneously, the benzylic alcohol can be elaborated into an electrophilic warhead (e.g., an acrylamide) for covalent bond formation with a cysteine residue. The electron-withdrawing fluorine atoms increase the electrophilicity of this warhead, enhancing reaction rates while also improving metabolic stability .

Synthesis of Fluorinated Liquid Crystals and Advanced Materials

The high fluorine content and polarizable bromine atom make this compound a valuable building block for advanced materials. Its rigid, planar structure and strong dipole moment, derived from the asymmetric halogenation pattern, are critical for tuning the dielectric anisotropy and phase transition temperatures in liquid crystal formulations [1]. The compound's high purity (98%) ensures reproducible material properties, a key requirement for display technologies.

Agrochemical Lead Optimization and Derivatization

In agrochemical research, the trifluoromethyl and bromine groups are known to enhance the bioavailability and environmental stability of active ingredients [1]. This compound serves as a privileged intermediate for generating diverse libraries of analogs via Suzuki-Miyaura cross-coupling of the corresponding benzyl bromide. The high purity of the starting alcohol minimizes side reactions during library synthesis, leading to higher-quality screening data .

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